molecular formula C12H14O3 B114674 Ethyl 2-oxo-4-phenylbutyrate CAS No. 64920-29-2

Ethyl 2-oxo-4-phenylbutyrate

Cat. No. B114674
CAS RN: 64920-29-2
M. Wt: 206.24 g/mol
InChI Key: STPXIOGYOLJXMZ-UHFFFAOYSA-N
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Patent
US05118833

Procedure details

According to the same procedure as described in Example 2, using 20.8 g (100 mmol) of 2-hydroxy-4-phenylbutyric acid ethyl ester, methylene chloride (50 ml), 72.6 g (purity 12.3%, 120 mmol) of sodium hypochlorite, 43 mg (0.2 mmol) of 4-acetoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy, and 10 ml (10 mmol) of 1N sulfuric acid, was obtained 18.95 g of 2-keto-4-phenylbutyric acid ethyl ester. The yield was 92%.
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
72.6 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[CH:5]([OH:14])[CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:2].Cl[O-].[Na+].S(=O)(=O)(O)O>C(Cl)Cl>[CH2:1]([O:3][C:4](=[O:15])[C:5](=[O:14])[CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
20.8 g
Type
reactant
Smiles
C(C)OC(C(CCC1=CC=CC=C1)O)=O
Step Two
Name
Quantity
72.6 g
Type
reactant
Smiles
Cl[O-].[Na+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(CCC1=CC=CC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.95 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.